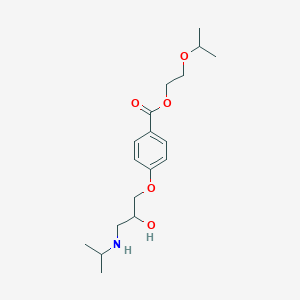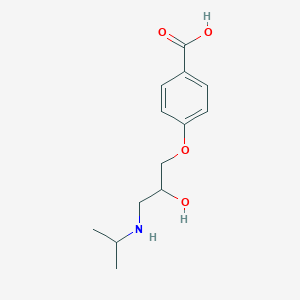
Des(isopropoxyethyl) Bisoprolol
描述
Des(isopropoxyethyl) Bisoprolol is a derivative of Bisoprolol, a well-known beta-blocker used primarily for treating high blood pressure and heart-related conditions. This compound is characterized by its molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a selective beta-1 adrenergic receptor blocker, which means it primarily affects the heart and circulation of blood in the arteries and veins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des(isopropoxyethyl) Bisoprolol involves several steps. One common method starts with 4-hydroxybenzyl alcohol and 2-isopropoxyethanol . These reactants are heated to produce 4-((2-isopropoxyethoxy)methyl)phenol . This intermediate is then treated with sodium hydroxide in toluene at 25-30°C, followed by reflux and azeotropic distillation to remove water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Des(isopropoxyethyl) Bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like or .
Reduction: Reduction reactions typically involve agents like or .
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .
科学研究应用
Des(isopropoxyethyl) Bisoprolol has several applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of related beta-blockers and for studying reaction mechanisms.
Biology: Employed in studies investigating the effects of beta-blockers on cellular processes and receptor interactions.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a cardiovascular agent.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Des(isopropoxyethyl) Bisoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors. This action reduces the heart rate and the force of contraction, leading to decreased cardiac output and lower blood pressure . The compound competes with endogenous catecholamines like epinephrine and norepinephrine, preventing their binding to beta-1 receptors .
相似化合物的比较
Similar Compounds
Bisoprolol: The parent compound, used widely as a beta-blocker.
Metoprolol: Another beta-1 selective blocker with similar cardiovascular effects.
Atenolol: A beta-1 selective blocker used for hypertension and angina.
Uniqueness
Des(isopropoxyethyl) Bisoprolol is unique due to its specific structural modifications, which may offer different pharmacokinetic properties and receptor binding affinities compared to its parent compound and other beta-blockers .
属性
IUPAC Name |
1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWMQUXRXOEXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438602 | |
| Record name | Des(isopropoxyethyl) Bisoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62572-93-4 | |
| Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62572-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Des(isopropoxyethyl) Bisoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVH64C2ZNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


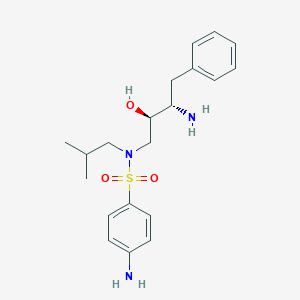

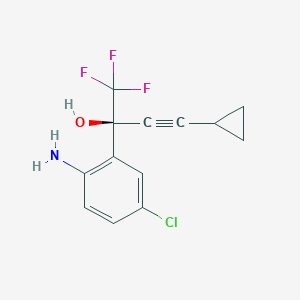





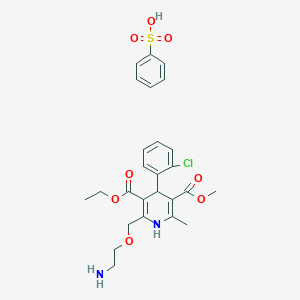


![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)
